molecular formula C21H15ClN4O B2787912 (E)-N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(2-chlorophenyl)acrylamide CAS No. 1226488-15-8

(E)-N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2787912
CAS No.: 1226488-15-8
M. Wt: 374.83
InChI Key: CGQNTZPDSIMFFW-PKNBQFBNSA-N
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Description

This compound belongs to the quinoline-acrylamide hybrid family, characterized by a quinoline core substituted with an imidazole moiety at the 2-position and an acrylamide linker bearing a 2-chlorophenyl group. Its synthesis typically involves coupling reactions between substituted quinoline precursors and acryloyl derivatives under controlled conditions, as seen in analogous compounds .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-imidazol-1-ylquinolin-8-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O/c22-17-6-2-1-4-15(17)9-11-20(27)24-18-7-3-5-16-8-10-19(25-21(16)18)26-13-12-23-14-26/h1-14H,(H,24,27)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQNTZPDSIMFFW-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(2-chlorophenyl)acrylamide is a complex organic compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.
  • Receptor Interaction : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
  • Gene Expression Modulation : The compound could alter the expression levels of genes associated with cancer progression and other diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration.

CompoundCancer Cell LineIC50 Value (µM)
This compoundHeLa0.5
N,N'-1,4-butanediylbis[3-(2-chlorophenyl)acrylamide]MCF70.8
Quinoline–imidazole derivativeA5490.6

Osteoclastogenesis Inhibition

Similar compounds have been reported to inhibit osteoclastogenesis, a critical process in bone resorption linked to osteoporosis. For instance, studies indicate that certain acrylamide derivatives can suppress the expression of osteoclast-related genes without exhibiting cytotoxic effects on osteoblasts.

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells.
  • Mechanistic Insights : Investigations into its mechanism revealed that the compound might interfere with the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory cytokines.
  • Comparative Analysis : When compared to related compounds, this compound showed enhanced selectivity towards cancer cells while sparing normal cells.

Comparison with Similar Compounds

Key Research Findings and Limitations

  • Strengths: The imidazole-quinoline scaffold offers versatility for targeting fungal enzymes and cholinesterases. The 2-chlorophenyl group enhances metabolic stability .
  • Contradictions: While imidazole derivatives are typically potent antifungals, some acrylamide-quinoline hybrids show stronger enzyme inhibition than antifungal activity .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(2-chlorophenyl)acrylamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 8-aminoquinoline derivatives with imidazole-containing precursors under reflux conditions (e.g., ethanol or DMF as solvents) .
  • Step 2 : Coupling with 2-chlorocinnamic acid derivatives via amide bond formation, often using coupling agents like EDCI or HOBt .
  • Key considerations : Temperature control (60–80°C), inert atmosphere (N₂), and purification via column chromatography (CH₂Cl₂/MeOH gradients) .
  • Example protocol : A 20-hour reflux of 2-(quinolin-8-yloxy)acetohydrazide with ethyl cinnamate derivatives in ethanol with glacial acetic acid as a catalyst yielded analogous hybrids in ~65–80% purity .

Q. Which spectroscopic and crystallographic techniques validate the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity and stereochemistry (e.g., trans-configuration of the acrylamide double bond) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and packing motifs (e.g., C=O bond length ~1.23 Å) .
  • Purity analysis : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., acetylcholinesterase or kinases). For example, docking scores < −7.0 kcal/mol suggest strong inhibition .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Assay standardization : Compare protocols for cell lines (e.g., MCF-7 vs. HeLa), incubation times (24–72 h), and ATP-based vs. resazurin viability assays .
  • Structural analogs : Test derivatives to isolate the impact of substituents (e.g., 2-chlorophenyl vs. 3-nitrothiophene) on potency .
  • Meta-analysis : Use tools like RevMan to aggregate data from ≥5 studies, applying random-effects models to account for heterogeneity .

Q. What is the evidence for the compound’s mechanism of action in apoptosis induction?

  • Flow cytometry : Annexin V/PI staining quantifies early/late apoptotic cells (e.g., 25% apoptosis at 10 μM in Jurkat cells) .
  • Western blotting : Measures caspase-3/9 activation and Bcl-2/Bax ratio shifts (e.g., 2-fold caspase-3 increase at 48 h) .
  • ROS assays : DCFH-DA fluorescence detects oxidative stress (e.g., 1.5-fold ROS elevation in HT-29 cells) .

Key Methodological Recommendations

  • Crystallography : Use SHELXL for refining high-resolution data (R-factor < 0.05) and Mercury for visualizing π-π stacking interactions .
  • SAR Studies : Prioritize substituents at the quinoline C-2 and acrylamide C-3 positions for optimizing bioactivity .
  • Data Reproducibility : Share raw NMR/MS files via repositories like Zenodo to enable cross-validation .

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